molecular formula C15H14N2O4 B5739770 N-(2-methoxy-5-methylphenyl)-2-nitrobenzamide

N-(2-methoxy-5-methylphenyl)-2-nitrobenzamide

Cat. No.: B5739770
M. Wt: 286.28 g/mol
InChI Key: WXLVQZZDUMRLCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxy-5-methylphenyl)-2-nitrobenzamide, also known as AN3661, is a synthetic compound that belongs to the class of antibacterial agents. This compound has been developed to target the bacterial enzyme leucyl-tRNA synthetase, which plays a crucial role in protein synthesis.

Mechanism of Action

N-(2-methoxy-5-methylphenyl)-2-nitrobenzamide targets the bacterial enzyme leucyl-tRNA synthetase, which is essential for protein synthesis. It binds to the active site of the enzyme and inhibits its activity, thereby preventing the production of proteins that are necessary for bacterial growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have a broad-spectrum antibacterial activity against various bacterial strains, including those that are resistant to currently available antibiotics. It has also been found to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further development.

Advantages and Limitations for Lab Experiments

N-(2-methoxy-5-methylphenyl)-2-nitrobenzamide has several advantages for lab experiments, including its broad-spectrum activity, low toxicity, and good pharmacokinetic properties. However, its synthesis method is complex, and it may not be suitable for large-scale production. Additionally, more studies are needed to determine its efficacy and safety in humans.

Future Directions

There are several future directions for N-(2-methoxy-5-methylphenyl)-2-nitrobenzamide research, including:
1. Further optimization of its chemical structure to improve its antibacterial activity and pharmacokinetic properties.
2. Studies to determine its efficacy and safety in humans.
3. Development of new formulations and delivery methods to improve its bioavailability and therapeutic potential.
4. Studies to investigate its potential use in combination with other antibiotics to enhance their efficacy against drug-resistant bacteria.
5. Investigation of its potential use in other therapeutic areas, such as antiviral and antifungal agents.
Conclusion:
In conclusion, this compound is a promising antibacterial agent that has shown broad-spectrum activity against various bacterial strains, including those that are resistant to currently available antibiotics. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been discussed in this paper. Further research is needed to determine its efficacy and safety in humans and to explore its potential use in other therapeutic areas.

Synthesis Methods

The synthesis of N-(2-methoxy-5-methylphenyl)-2-nitrobenzamide involves a multi-step process that starts with the reaction of 2-nitrobenzoyl chloride with 2-amino-4-methoxy-5-methylbenzoic acid. This reaction results in the formation of N-(2-methoxy-5-methylphenyl)-2-nitrobenzoic acid, which is then converted into this compound by reacting it with thionyl chloride and 2-aminoacetophenone.

Scientific Research Applications

N-(2-methoxy-5-methylphenyl)-2-nitrobenzamide has been extensively studied for its antibacterial activity against various Gram-negative and Gram-positive bacteria, including drug-resistant strains. It has shown promising results in preclinical studies and has the potential to be developed as a new class of antibacterial agents.

Properties

IUPAC Name

N-(2-methoxy-5-methylphenyl)-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4/c1-10-7-8-14(21-2)12(9-10)16-15(18)11-5-3-4-6-13(11)17(19)20/h3-9H,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXLVQZZDUMRLCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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